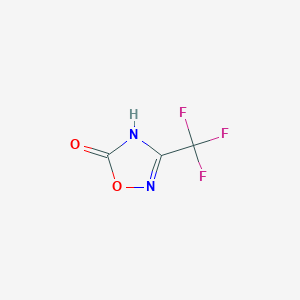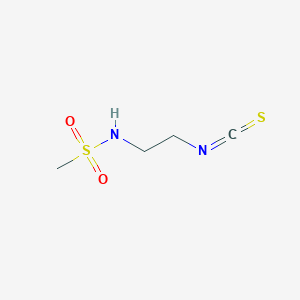
N-(2-isothiocyanatoethyl)methanesulfonamide
Vue d'ensemble
Description
N-(2-isothiocyanatoethyl)methanesulfonamide: is an organic compound with the molecular formula C4H8N2O2S2. It is characterized by the presence of an isothiocyanate group attached to an ethyl chain, which is further connected to a methanesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isothiocyanatoethyl)methanesulfonamide typically involves the reaction of 2-aminoethyl methanesulfonamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. The general reaction scheme is as follows:
2-aminoethyl methanesulfonamide+thiophosgene→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-isothiocyanatoethyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with nucleophiles, such as amines, to form substituted thioureas.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include dichloromethane, acetonitrile, and dimethyl sulfoxide.
Catalysts: Catalysts such as triethylamine and pyridine are often used to facilitate reactions.
Major Products Formed:
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Substituted Thioureas: Formed through addition reactions with nucleophiles
Applications De Recherche Scientifique
N-(2-isothiocyanatoethyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to modify proteins and inhibit enzyme functions.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2-isothiocyanatoethyl)methanesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. The molecular targets include amino acid residues such as cysteine, lysine, and histidine. The pathways involved in its action include the inhibition of enzyme activities and the disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
N-(2-isothiocyanatoethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a methane group.
N-(2-isothiocyanatoethyl)ethanesulfonamide: Similar structure but with an ethane group instead of a methane group.
Uniqueness: N-(2-isothiocyanatoethyl)methanesulfonamide is unique due to its specific combination of an isothiocyanate group and a methanesulfonamide group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
N-(2-isothiocyanatoethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S2/c1-10(7,8)6-3-2-5-4-9/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVAWKFTJNUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)

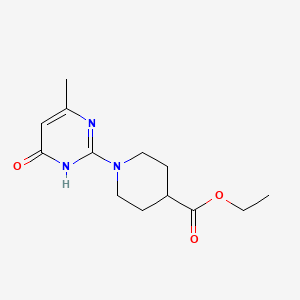
![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)
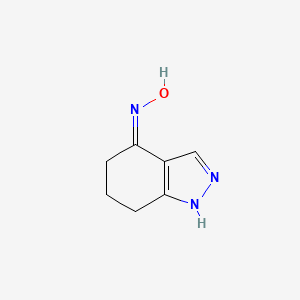
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)
![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)

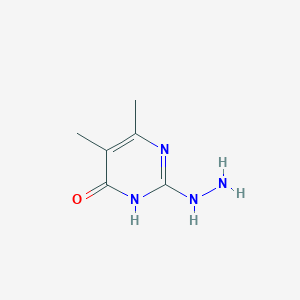
![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)
![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)
![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)
